UDP-N-acetyl-D-glucosamine
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Overview
Description
UDP-N-acetyl-D-glucosamine is a nucleotide sugar and a coenzyme in metabolism. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound plays a crucial role in the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids .
Preparation Methods
UDP-N-acetyl-D-glucosamine can be produced through various methods including chemical, enzymatic, chemoenzymatic, and fermentative processes. One notable method involves whole-cell catalysis using Saccharomyces cerevisiae. The optimal conditions for this method include the use of sodium dihydrogen phosphate, vitamin B1, and a specific temperature . Another method involves the chemical synthesis of uridine-diphosphate-N-acetylglucosamine, which requires multiple steps and yields around 15% .
Chemical Reactions Analysis
UDP-N-acetyl-D-glucosamine undergoes various chemical reactions, primarily involving glycosylation. It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates. This compound is also involved in intracellular signaling as a substrate for O-linked N-acetylglucosamine transferases, which install the O-GlcNAc post-translational modification . Common reagents used in these reactions include uridine 5′-monophosphate, glucosamine, and various enzymes .
Scientific Research Applications
UDP-N-acetyl-D-glucosamine has extensive applications in scientific research. In chemistry, it is used in the synthesis of glycosaminoglycans, proteoglycans, and glycolipids. In biology, it plays a role in intracellular signaling and nuclear pore formation. In medicine, it is involved in glucose sensing mechanisms and insulin sensitivity. In industry, it is used in the production of pharmaceuticals and functional materials based on oligosaccharides .
Mechanism of Action
UDP-N-acetyl-D-glucosamine exerts its effects by serving as a substrate for glycosyltransferases, which transfer N-acetylglucosamine residues to various substrates. This process is crucial for the biosynthesis of glycosaminoglycans, proteoglycans, and glycolipids. The compound is also involved in intracellular signaling and nuclear pore formation .
Comparison with Similar Compounds
UDP-N-acetyl-D-glucosamine is unique in its role as a nucleotide sugar and coenzyme in metabolism. Similar compounds include uridine-diphosphate-glucose, uridine-diphosphate-galactose, and uridine-diphosphate-mannose. These compounds also serve as substrates for glycosyltransferases but differ in the specific sugar residues they transfer .
Properties
Molecular Formula |
C17H27N3O17P2 |
---|---|
Molecular Weight |
607.4 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
LFTYTUAZOPRMMI-CFRASDGPSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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